3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
Overview
Description
3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a carboxylic acid group, and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via radical trifluoromethylation, a process that involves the generation of trifluoromethyl radicals and their subsequent addition to the bipyridine core.
Chlorination: The chloro group is introduced through a chlorination reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target molecules, while the chloro group can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
5,5’-bis(trifluoromethyl)-2,2’-bipyridine: Similar structure but lacks the chloro and carboxylic acid groups.
3,5-bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups and a carboxylic acid group but lacks the bipyridine core.
Uniqueness
The uniqueness of 3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both trifluoromethyl groups and a bipyridine core makes it particularly valuable in coordination chemistry and materials science.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF6N2O3/c14-8-2-5(12(15,16)17)3-21-9(8)22-4-6(13(18,19)20)1-7(10(22)23)11(24)25/h1-4H,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTGPCLKOXBHPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=O)O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.